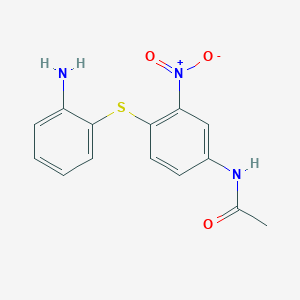
4-Acetamido-2'-amino-2-nitrodiphenyl sulphide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Acetamido-2'-amino-2'-nitrodiphenyl sulphide (4-ANNDPS) is an organosulphur compound that has been used in various scientific research applications. It is a yellow-orange powder, and has a molecular weight of 391.51 g/mol. 4-ANNDPS is known for its diverse properties, including its antimicrobial, antioxidant, and anticancer activities.
Wissenschaftliche Forschungsanwendungen
4-Acetamido-2'-amino-2-nitrodiphenyl sulphide has been studied for its potential use in various scientific research applications. It has been found to possess antimicrobial, antioxidant, and anticancer activities. It has also been used in the synthesis of other compounds, such as pyridines and thiophenes. In addition, this compound has been studied for its potential use as a photosensitizer in photodynamic therapy (PDT).
Wirkmechanismus
The mechanism of action of 4-Acetamido-2'-amino-2-nitrodiphenyl sulphide is not fully understood, however, it is believed to involve the formation of reactive oxygen species (ROS) upon irradiation with light. These ROS are believed to be responsible for the antimicrobial, antioxidant, and anticancer activities of this compound.
Biochemical and Physiological Effects
This compound has been studied for its potential use in various scientific research applications. It has been found to possess antimicrobial, antioxidant, and anticancer activities. In addition, this compound has been shown to have a protective effect against oxidative stress, DNA damage, and inflammation. Furthermore, this compound has been found to inhibit the growth of various cancer cell lines, including those of breast, prostate, and lung cancer.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-Acetamido-2'-amino-2-nitrodiphenyl sulphide in lab experiments include its low cost, ease of synthesis, and diverse properties. Additionally, this compound is non-toxic and has a relatively low molecular weight, making it suitable for use in biological systems. The main limitation of this compound is its limited solubility in water, which can make it difficult to use in some experiments.
Zukünftige Richtungen
The potential future directions for 4-Acetamido-2'-amino-2-nitrodiphenyl sulphide include further research into its mechanism of action, its potential use in photodynamic therapy, and its potential use as an anticancer agent. Additionally, further research into the synthesis of this compound and its derivatives could lead to the development of new compounds with enhanced properties. Finally, further research into the biochemical and physiological effects of this compound could lead to the development of new therapeutic strategies.
Synthesemethoden
4-Acetamido-2'-amino-2-nitrodiphenyl sulphide can be synthesized through a two-step reaction involving the reaction of 1,2-diphenyl-2-nitroethene with p-toluenesulfonyl isocyanate and subsequent reaction with acetamide. The reaction is carried out in a mixture of dichloromethane and methanol at a temperature of 0°C to 25°C. The reaction is completed within 1-2 hours and yields a yellow-orange powder with a purity of 98%.
Eigenschaften
IUPAC Name |
N-[4-(2-aminophenyl)sulfanyl-3-nitrophenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3S/c1-9(18)16-10-6-7-14(12(8-10)17(19)20)21-13-5-3-2-4-11(13)15/h2-8H,15H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCQOIFOJPTWEEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)SC2=CC=CC=C2N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,4-Dihydro-[1,2,4,5]tetrazine-3,6-dicarboxylic acid, disodium salt](/img/structure/B6332850.png)
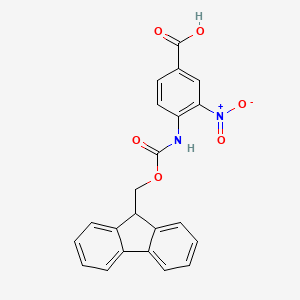

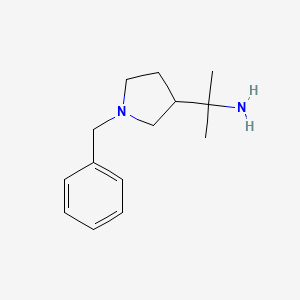

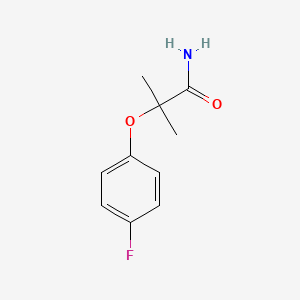
![6-Fluoro-4H-benzo[1,3]dioxine-8-carboxylic acid amide](/img/structure/B6332891.png)
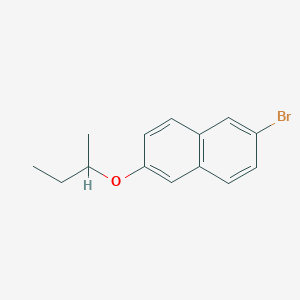
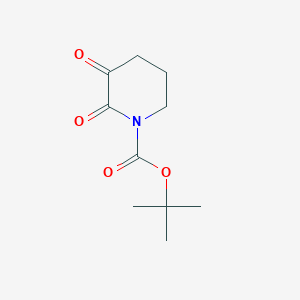
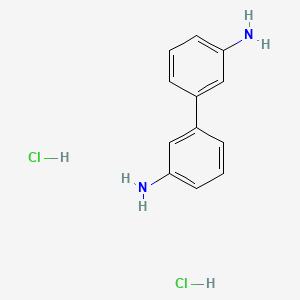
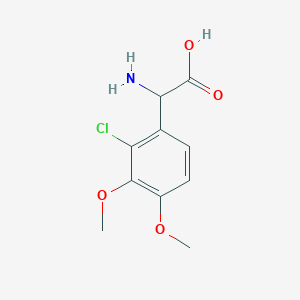
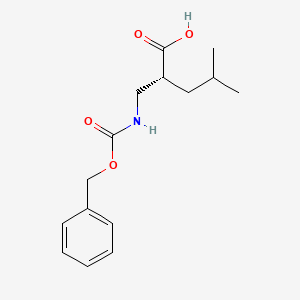
![2-[4-(Methylthio)phenoxy]-5-(trifluoromethyl)aniline](/img/structure/B6332937.png)
![1-[(4-Fluoro-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B6332939.png)